3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione
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Overview
Description
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chemical compound with the molecular formula C₁₃H₁₅NO₃ It is a member of the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione typically involves the reaction of aldehydes with (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione in the presence of titanium tetrachloride . This reaction yields oxazepines in high quantities. The conjugate addition of Grignard reagents to these oxazepines, followed by hydrolysis and decarboxylation, produces highly enantiomerically pure β-substituted alkanoic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of titanium tetrachloride and Grignard reagents in controlled environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in the formation of substituted oxazepane derivatives .
Scientific Research Applications
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of optically active β-substituted alkanoic acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-phenyl-2-oxazoline: This compound is similar in structure but differs in its chemical properties and applications.
1,3-Oxazepane-4,7-diones: These compounds share a similar ring structure but have different substituents and reactivity.
Uniqueness
3,4-Dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
73494-16-3 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3 |
InChI Key |
VWGLSJADRJXISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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